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molecular formula C9H13N3O3 B8531483 N-methoxy-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

N-methoxy-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B8531483
M. Wt: 211.22 g/mol
InChI Key: RYEZOOVQXMLCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163901B2

Procedure details

To a stirred solution of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (8.14 g, 48.4 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (10.21 g, 53.3 mmol), 1-hydroxybenzotriazole hydrate (8.16 g, 53.3 mmol), 4-dimethylaminopyridine (300 mg, 2 mmol), and DIPEA (16.5 mL, 97 mmol) in anhydrous acetonitrile (200 mL) was added a solution of N,O-dimethylhydroxylamine hydrochloride (9.44 g, 97 mmol) and DIPEA (16.5 mL, 97 mmol) in anhydrous acetonitrile (100 mL). The mixture was stirred for 3 days at room temperature, then poured into saturated NaHCO3 solution (200 mL) and extracted with EtOAc (3×1000 mL). The combined organic layers were washed with brine (200 mL), dried (Na2SO4), filtered and concentrated. Flash chromatography (0 to 5% MeOH in DCM) afforded the amide as a solid (9.02 g, 88%). 1H NMR (400 MHz, DMSO-d6) δ7.62 (s, 1H), 4.35 (t, 2H, J=5.24 Hz), 4.08 (t, 2H, J=6.20 Hz), 3.63 (s, 3H), 3.12 (s, 3H), 2.20-2.15 (m, 2H).
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
10.21 g
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9.44 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[N:1]1[N:9]2[C:4]([O:5][CH2:6][CH2:7][CH2:8]2)=[C:3]([C:10]([OH:12])=O)[CH:2]=1.Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C.Cl.[CH3:46][NH:47][O:48][CH3:49].C([O-])(O)=O.[Na+]>CN(C)C1C=CN=CC=1.C(#N)C>[CH3:49][O:48][N:47]([CH3:46])[C:10]([C:3]1[CH:2]=[N:1][N:9]2[CH2:8][CH2:7][CH2:6][O:5][C:4]=12)=[O:12] |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
8.14 g
Type
reactant
Smiles
N1=CC(=C2OCCCN21)C(=O)O
Name
Quantity
10.21 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
8.16 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
16.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9.44 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
16.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
300 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×1000 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CON(C(=O)C=1C=NN2C1OCCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.02 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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